molecular formula C19H23N3O2S B2394334 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 893980-33-1

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2394334
CAS No.: 893980-33-1
M. Wt: 357.47
InChI Key: DNRUZJHGWZMSPA-UHFFFAOYSA-N
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Description

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves multiple steps, starting with the preparation of the pyridazine core. The synthetic route typically includes the following steps:

    Formation of the Pyridazine Core: The pyridazine core is synthesized by reacting hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridazine derivative with a thiol compound.

    Attachment of the Piperidinyl Group: The final step involves the attachment of the piperidinyl group through a nucleophilic substitution reaction.

Chemical Reactions Analysis

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

2-((6-(2-Methoxyphenyl)pyridazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone can be compared with other pyridazine derivatives, such as:

Properties

IUPAC Name

2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-14-9-11-22(12-10-14)19(23)13-25-18-8-7-16(20-21-18)15-5-3-4-6-17(15)24-2/h3-8,14H,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRUZJHGWZMSPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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